2,4-Diamino-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the chromeno[2,3-b]pyridine family. These compounds are known for their versatile biological profiles and applications in various fields, including pharmaceuticals and agrochemicals . The compound’s structure includes a chromeno-pyridine core, which is a privileged medicinal scaffold due to its wide spectrum of biological activity .
Preparation Methods
The synthesis of 2,4-diamino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile can be achieved through a one-pot method. This approach involves the transformation of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture . The process includes Knoevenagel condensation, Pinner reactions, and cyclization to form the final product . This method is efficient, uses simple equipment, and available starting materials .
Chemical Reactions Analysis
2,4-Diamino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,4-Diamino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-diamino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to various pharmacological effects . The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
2,4-Diamino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
2,4-Diamino-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: This compound is used as a corrosion inhibitor and exhibits similar biological activities.
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: This compound is synthesized using a similar one-pot method and has versatile biological profiles.
The uniqueness of 2,4-diamino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile lies in its specific structure and the range of biological activities it exhibits .
Properties
CAS No. |
635681-58-2 |
---|---|
Molecular Formula |
C13H8N4O2 |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
2,4-diamino-5-oxochromeno[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8N4O2/c14-5-7-10(15)9-11(18)6-3-1-2-4-8(6)19-13(9)17-12(7)16/h1-4H,(H4,15,16,17) |
InChI Key |
IIJTXPACYMMNMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C(C(=C3N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.